molecular formula C4H3N3O4 B7761844 CID 551369

CID 551369

Katalognummer: B7761844
Molekulargewicht: 157.08 g/mol
InChI-Schlüssel: HKYHBMLIEAMWRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 551369 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. These identifiers link to comprehensive data, including molecular formulas, physicochemical properties, and biological activities .

Unfortunately, the evidence provided lacks direct information about CID 551369. However, analogous entries for other CIDs (e.g., CID 295765 and CID 72863 in and ) illustrate typical data structures, such as molecular formulas, solubility profiles, and safety information. For CID 551369, similar metadata would likely include:

  • Molecular Formula: To be determined (TBD)
  • Molecular Weight: TBD
  • Synonyms: Not available in the provided sources.
  • Safety Data: Hazard statements (e.g., H302 for acute toxicity) and precautionary codes (e.g., P305+P351+P338 for handling) may apply, depending on its chemical class .

Eigenschaften

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHBMLIEAMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazolecarboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective nitration at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production methods for 5-Nitro-3-pyrazolecarboxylic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the nitrating agents and controlling the reaction conditions.

Analyse Chemischer Reaktionen

Synthetic Pathways and Functionalization

Reactions involving imidazo-triazole and pyrrole-dione derivatives (structurally similar to CID 551369) often employ:

  • Nucleophilic substitution (e.g., with amines, thiols)

  • Cyclization reactions (e.g., forming fused heterocycles via intramolecular attack)

  • Oxidation-reduction equilibria (common in oscillating systems like Belousov-Zhabotinsky reactions)1.

For example, 2-chloro-4,5-dihydro-1H-imidazole derivatives undergo nucleophilic substitution with arylhydrazinecarbonitriles to form intermediates that cyclize into imidazo[2,1-c]1 triazol-3-imines .

Substitution Reactions

ReactantReagent/ConditionsProductYieldSource
3,4-Dichloropyrrole-2,5-dionePrimary amines (e.g., ethylamine)4-Amino-3-chloropyrrole-2,5-diones62–80%
1-Arylhydrazinecarbonitriles2-ChloroimidazolineImidazo-triazole derivatives70–85%

Cycloaddition and Condensation

Malonic acid and bromate ions in acidic media form bromomalonic acid, enabling oscillatory redox cycles between Fe²⁺ and Fe³⁺ states1. Such systems exhibit periodic color changes due to competing oxidation pathways.

Mechanistic Insights

  • Bromide ion depletion triggers oxidation of iron-phenanthroline complexes (Fe²⁺ → Fe³⁺), forming blue intermediates1.

  • Feedback loops in bromate-malonic acid systems sustain oscillations through Br⁻ regeneration and bromic acid dissociation1.

Biological Activity Correlations

While CID 551369’s bioactivity is undocumented, structurally related sulfonamide-triazine hybrids (e.g., 2-[(4-amino-1,3,5-triazin-2-yl)methylthio]benzenesulfonamides) show:

  • Anticancer activity (IC₅₀ = 1.4–7.1 µM against HCT116 and MDA-MB-231 cell lines) .

  • ROS induction in WNT/β-catenin-dependent cancers .

Data Limitations

  • NIST Kinetics Database : Unavailable due to server errors (502 Bad Gateway) .

  • PubChem : CID 551369 lacks curated reaction data in the provided sources .

Recommended Analytical Tools

For further investigation of CID 551369:

  • PubChem API : Retrieve compound properties via get_cids and get_aids functions .

  • SciFinder : Perform structure-activity relationship (SAR) studies using CAS registry numbers.

  • X-ray crystallography : Confirm stereochemistry of reaction products (e.g., as in ).

Wissenschaftliche Forschungsanwendungen

5-Nitro-3-pyrazolecarboxylic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Nitro-3-pyrazolecarboxylic acid is not well-documented in the literature. its effects are likely related to its chemical structure, particularly the nitro and carboxylic acid groups, which can participate in various biochemical interactions and reactions.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Data Gaps and Challenges

  • The absence of CID 551369-specific data in the provided evidence precludes a definitive comparison. PubChem or specialized journals (e.g., Journal of Cheminformatics) would be critical for sourcing molecular descriptors, spectral data, and bioactivity profiles .
  • Methodological inconsistencies in reporting (e.g., variable solubility units, incomplete hazard codes) complicate cross-study comparisons. Standardized formats, as outlined in Medicinal Chemistry Research guidelines, are essential for reproducibility .

Q & A

Basic: How to formulate a research question for studying CID 551369?

Methodological Answer:
Begin with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • Feasibility: Ensure access to CID 551369 synthesis protocols and characterization tools (e.g., NMR, HPLC) .
  • Novelty: Identify gaps via a systematic literature review (e.g., lack of stability studies under varying pH conditions) .
  • Relevance: Align with broader scientific goals, such as elucidating CID 551369’s mechanism of action in biological systems .

Example Framework:

FINER Aspect Application to CID 551369
FeasibleAccess to synthetic pathways and analytical instruments .
NovelAddressing underexplored pharmacokinetic properties .
EthicalCompliance with safety protocols for handling reactive intermediates .

Basic: How to design reproducible experiments for CID 551369 synthesis and characterization?

Methodological Answer:

  • Protocol Standardization : Detail reaction conditions (temperature, catalysts, solvents) and purification steps. Use IUPAC naming conventions for derivatives .
  • Data Transparency : Include raw spectral data (e.g., IR, mass spectra) in supplementary materials, referencing them in the main text .
  • Replication Guidelines : Provide step-by-step procedures for critical steps (e.g., column chromatography gradients) to enable independent verification .

Checklist for Reproducibility:

Document instrument calibration (e.g., NMR shimming parameters).

Report batch-specific purity levels using validated analytical methods .

Advanced: How to resolve contradictions in existing data on CID 551369’s bioactivity?

Methodological Answer:
Apply principal contradiction analysis to identify dominant factors influencing discrepancies:

  • Systematic Comparison : Tabulate conflicting results (e.g., IC₅₀ values across studies) and isolate variables (e.g., assay conditions, cell lines) .
  • Meta-Analysis : Use statistical tools (e.g., forest plots) to assess heterogeneity in published data .
  • Experimental Validation : Replicate key studies under controlled conditions, adjusting variables like solvent polarity or incubation time .

Example Table for Data Contradiction Analysis:

Study IC₅₀ (μM) Cell Line Solvent Incubation Time
A12.3HeLaDMSO24h
B45.6MCF-7EtOH48h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.